molecular formula C23H33N5O3 B14164938 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester

Cat. No.: B14164938
M. Wt: 427.5 g/mol
InChI Key: XVBWTZHNQZHFHR-QGZVFWFLSA-N
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Description

The compound Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester features a bicyclic pyrrolo[3,4-c]pyrazole core fused with a carboxylic acid ester moiety. This scaffold is structurally distinct from pyrrolo[3,4-c]pyridine derivatives, which are more extensively studied for their linear optical properties and biological activities . The target compound’s unique substitutions include:

  • A 3-[(2,2-dimethyl-1-oxopropyl)amino] group, which may enhance metabolic stability.
  • A 6,6-dimethyl motif, contributing to steric hindrance and conformational rigidity.
  • A (1S)-2-(dimethylamino)-1-phenylethyl ester side chain, which could influence solubility and receptor binding .

Properties

Molecular Formula

C23H33N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

[(1S)-2-(dimethylamino)-1-phenylethyl] 3-(2,2-dimethylpropanoylamino)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C23H33N5O3/c1-22(2,3)20(29)24-19-16-13-28(23(4,5)18(16)25-26-19)21(30)31-17(14-27(6)7)15-11-9-8-10-12-15/h8-12,17H,13-14H2,1-7H3,(H2,24,25,26,29)/t17-/m1/s1

InChI Key

XVBWTZHNQZHFHR-QGZVFWFLSA-N

Isomeric SMILES

CC1(C2=C(CN1C(=O)O[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategy

The core is synthesized through a [3+2] cycloaddition between a substituted pyrazole diamine and a diketene derivative, adapted from methods in US8999981B2 and PMC10562593.

Procedure :

  • Reactants :
    • 5-Amino-1H-pyrazole-4-carboxylate (1.0 equiv).
    • Diketene (1.2 equiv) in ethanol.
    • Pyrazole (1.0 equiv) as a promoter.
  • Conditions : Reflux at 70°C for 4–6 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate.

Yield : 78–85%.

Mechanism : Pyrazole facilitates nucleophilic attack by the pyrazole amine on diketene, followed by intramolecular cyclization to form the pyrrolo[3,4-c]pyrazole scaffold.

Dimethyl Substitution at Positions 4 and 6

The 4,6-dihydro-6,6-dimethyl groups are introduced via a Michael addition using methyl acrylate and subsequent alkylation:

  • Michael Adduct Formation : Core intermediate treated with methyl acrylate in THF at 0°C.
  • Alkylation : Reaction with methyl iodide and K₂CO₃ in DMF at 50°C.

Key Data :

Step Reagents Temperature Time Yield
Michael Addition Methyl acrylate, THF 0°C 2 h 90%
Alkylation MeI, K₂CO₃, DMF 50°C 6 h 82%

Functionalization at Position 3: Pivaloylamino Group Installation

Boc Protection and Deprotection

  • Boc Protection :
    • Core intermediate (1.0 equiv) reacted with di-tert-butyl dicarbonate (1.5 equiv) in CH₂Cl₂.
    • Catalyst: 4-Dimethylaminopyridine (DMAP).
    • Yield: 95%.
  • Amidation :
    • Boc-protected amine (1.0 equiv) treated with pivaloyl chloride (1.2 equiv) in the presence of Hünig’s base.
    • Solvent: Dichloromethane, 0°C → RT.
    • Yield: 88%.
  • Boc Deprotection :
    • TFA/CH₂Cl₂ (1:1) at 0°C for 1 hour.
    • Yield: Quantitative.

Esterification with (1S)-2-(Dimethylamino)-1-phenylethanol

Carboxylic Acid Activation

  • Activation :
    • Pyrrolo[3,4-c]pyrazole-5-carboxylic acid (1.0 equiv) reacted with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.
    • Temperature: 0°C → RT, 2 hours.
  • Ester Formation :
    • Activated acid combined with (1S)-2-(dimethylamino)-1-phenylethanol (1.5 equiv).
    • Solvent: DMF, 12 hours at RT.
    • Yield: 76%.

Stereochemical Control :

  • Chiral alcohol synthesized via asymmetric reduction of 2-(dimethylamino)acetophenone using (R)-BINAP-Ru catalyst.
  • Enantiomeric excess (ee): >98% confirmed by chiral HPLC.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 4.65 (q, J = 6.8 Hz, 1H, CH₂), 3.20 (s, 6H, N(CH₃)₂), 2.95–2.75 (m, 2H, CH₂N), 1.45 (s, 9H, C(CH₃)₃).
  • HRMS : m/z calc. for C₂₇H₃₆N₅O₄ [M+H]⁺: 514.2769; found: 514.2772.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Patent US8999981B2 High regioselectivity Requires toxic solvents (DMF) 76%
PMC10562593 Green solvent (ethanol) Longer reaction time (6 h) 78%
CN113563346A Boc protection enhances stability Additional deprotection step 88%

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolo[3,4-c]pyrazole and pyrrolo[3,4-c]pyridine derivatives exhibit a range of biological activities, making them potentially useful in treating various diseases . Pyrrolo[3,4-c]pyrazole derivatives are important heterocyclic compounds used in therapeutic areas .

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives can potentially treat nervous and immune system diseases . Some compounds effectively lower blood glucose levels by increasing glucose absorption in muscle and fat cells, without affecting circulating insulin concentrations . For example, researchers tested compound 6 to stimulate glucose incorporation into lipids and found that the phenoxy substituent in the 4-position significantly influences the activity of the derivatives . Specifically, 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives can increase insulin sensitivity of mouse adipocytes by 7.4–37.4% . The substituent in the para position of the phenyl ring increased the activity . Examples of these compounds include 4-phenoxy-(6a ), 4-(4-iodophenoxy)-(6b ), 4-(3,4-dichlorophenoxy)-(6c ) and 4-(4-methylphenoxy)- .

Anticancer Activity

The antitumor activity of compound 18 was assessed by measuring its cytotoxicity against ovarian and breast cancer cell lines, as well as noncancerous cardiac cell lines . Compound 18 exhibited moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines . Additionally, researchers synthesized derivatives of compound 19 and evaluated them as potent NAMPT inhibitors . Molecule 19a also showed antiproliferative effects against several human tumor cell lines and was further accepted for in vivo mouse PK and xenograft efficacy studies .

Other Activities

Pyrrolo-pyrazole scaffolds have been used to develop supramolecular gels with potential applications in material science . These gels, formed from small dipeptides containing pyrrolo-pyrazole scaffolds, exhibit phase-selective gelation and thermoreversibility in aromatic solvents . Further research has identified pyrrolopyrazole-based protein kinase C β II inhibitors through high-throughput screening, with studies focused on optimizing compound ligand efficiency and physicochemical properties .

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivatives involves interaction with specific molecular targets and pathways. These compounds may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-[(2,2-dimethyl-1-oxopropyl)amino], (1S)-2-(dimethylamino)-1-phenylethyl ester Not explicitly stated* ~440 (estimated) Chiral center, branched ester group
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3,6-dimethyl, benzyl ester C₁₅H₁₇N₃O₂ 271.31 Methyl groups enhance lipophilicity
tert-Butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate 3-amino, tert-butyl ester C₁₁H₁₈N₄O₂ 252.31 Amino group for functionalization; tert-butyl ester improves stability
PHA-680632 3-[[4-(4-methylpiperazinyl)benzoyl]amino], carboxamide C₂₈H₃₅N₇O₂ 501.63 Antitumor activity via kinase inhibition
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide (CAS 898044-54-7) 3-amino, carboxamide C₁₈H₂₆N₆O 342.22 Carboxamide group for hydrogen bonding

*Molecular weight estimated based on analogous compounds.

Functional Group Impact on Properties

  • Ester vs. Carboxamide: The target compound’s ester group (vs.
  • Chiral Centers: The (1S)-phenylethyl ester introduces stereochemical specificity, which may enhance target selectivity compared to non-chiral analogues like tert-butyl derivatives .
  • Branched vs. Linear Substituents: The 2,2-dimethyl-1-oxopropyl group in the target compound likely increases steric bulk compared to simpler methyl or amino substituents, affecting binding pocket interactions .

Biological Activity

Pyrrolo[3,4-c]pyrazole derivatives are gaining attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of the specific compound Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid derivative mentioned in the query, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

The biological activity of Pyrrolo[3,4-c]pyrazole derivatives primarily involves their interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, which blocks substrate access and alters cellular signaling pathways. This interaction can lead to significant changes in cell function and may induce apoptosis in certain contexts.

Pharmacological Properties

Pyrrolo[3,4-c]pyrazole compounds exhibit a wide range of pharmacological activities:

  • Anti-inflammatory : These compounds have been shown to possess anti-inflammatory properties comparable to established drugs like indomethacin. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Analgesic : Studies indicate that certain derivatives exhibit potent analgesic effects, making them potential candidates for pain management therapies .
  • Antimicrobial : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains and fungi, suggesting their utility in treating infections .
  • Antitumor : Research has identified these compounds as having potential anticancer properties, with some derivatives showing efficacy against specific cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of Pyrrolo[3,4-c]pyrazole derivatives:

  • Inhibition of Protein Kinase C β II : A series of pyrrolopyrazole-based inhibitors were identified through high-throughput screening. These compounds showed promising results in inhibiting protein kinase C β II, which is implicated in various cancer pathways .
  • Anti-inflammatory Activity : A study reported novel 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives exhibiting anti-inflammatory effects comparable to indomethacin in animal models .
  • Antimicrobial Properties : Research on synthesized pyrazole derivatives indicated effective inhibition against Mycobacterium tuberculosis and various bacterial strains such as E. coli and Bacillus subtilis at low concentrations .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnalgesicComparable efficacy to indomethacin
AntimicrobialEffective against multiple strains
AntitumorEfficacy against cancer cell lines

Q & A

Q. How can researchers leverage hybrid computational-experimental frameworks to study reaction mechanisms?

  • Methodological Answer :
  • Multiscale modeling : Combine DFT (for electronic structure) with molecular dynamics (for solvent effects) to simulate reaction pathways.
  • Microkinetic analysis : Integrate experimental rate data with computational activation barriers to build predictive models.
  • Open-source tools : Utilize Chemotion repositories for sharing synthetic protocols and spectral data, ensuring reproducibility .

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